(S)-1-(3-methylphenyl)butylamine
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Overview
Description
(S)-1-(3-methylphenyl)butylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a butylamine group attached to a 3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-methylphenyl)butylamine can be achieved through several methods. One common approach involves the reductive amination of 3-methylacetophenone with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and the pH adjusted to neutral using a buffer solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be optimized by controlling parameters such as flow rate, temperature, and pressure. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation step, ensuring high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-methylphenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 3-methylphenylbutanol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(S)-1-(3-methylphenyl)butylamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-methylphenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-methylphenyl)butylamine: The enantiomer of (S)-1-(3-methylphenyl)butylamine, with similar chemical properties but different biological activity.
1-(3-methylphenyl)ethylamine: A structurally related compound with a shorter alkyl chain.
1-(3-methylphenyl)propylamine: Another related compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its interaction with chiral biological targets. This stereochemistry can result in distinct pharmacological effects compared to its enantiomer or other structurally related compounds.
Properties
Molecular Formula |
C11H17N |
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Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1S)-1-(3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
FZQMOGSNLHVEOQ-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC(=C1)C)N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C)N |
Origin of Product |
United States |
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